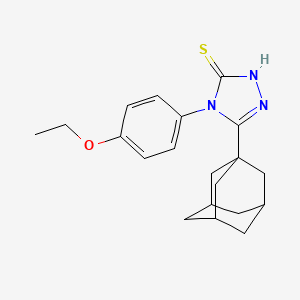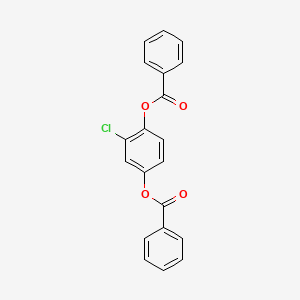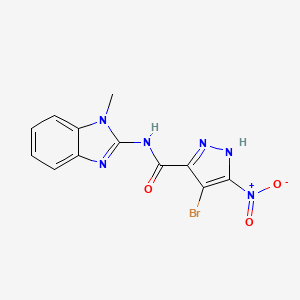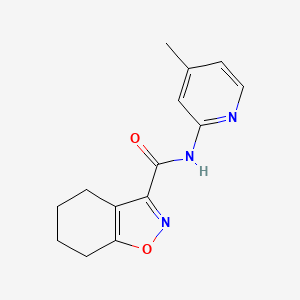![molecular formula C21H13Cl2N3O2S B14922138 2-[5-(3,4-Dichlorophenyl)furan-2-yl]-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile](/img/structure/B14922138.png)
2-[5-(3,4-Dichlorophenyl)furan-2-yl]-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-4-OXO-1-PHENYL-6-SULFANYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE is a complex organic compound characterized by its unique structural features, including a dichlorophenyl group, a furan ring, and a tetrahydropyrimidinecarbonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-4-OXO-1-PHENYL-6-SULFANYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorophenylfurfural with thiourea under acidic conditions to form the intermediate thiourea derivative. This intermediate is then cyclized in the presence of a base to yield the desired tetrahydropyrimidinecarbonitrile compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-4-OXO-1-PHENYL-6-SULFANYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-4-OXO-1-PHENYL-6-SULFANYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-4-OXO-1-PHENYL-6-SULFANYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorophenylfurfural: Shares the dichlorophenyl and furan moieties.
Thiourea Derivatives: Similar in terms of sulfur-containing functional groups.
Tetrahydropyrimidinecarbonitrile Compounds: Structurally related core.
Uniqueness
2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-4-OXO-1-PHENYL-6-SULFANYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H13Cl2N3O2S |
|---|---|
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-15-7-6-12(10-16(15)23)17-8-9-18(28-17)19-25-20(27)14(11-24)21(29)26(19)13-4-2-1-3-5-13/h1-10,19,29H,(H,25,27) |
Clé InChI |
IUWMIEHFNRVMLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B14922064.png)

![2-[(4-iodo-2-methylphenyl)amino]-N'-(1-phenylethylidene)butanehydrazide](/img/structure/B14922068.png)
![5-[(4-Hydroxy-2-methylanilino)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14922073.png)

![2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B14922079.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]quinolin-2(1H)-one](/img/structure/B14922084.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922099.png)
![4-(2-ethylphenyl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14922111.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis{N-[3,5-bis(trifluoromethyl)phenyl]acetamide}](/img/structure/B14922112.png)

![2-Methyl-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one](/img/structure/B14922118.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14922123.png)

